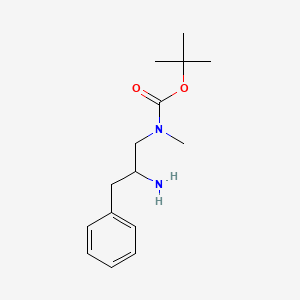

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMUEHMBOAVHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015068-35-5 | |

| Record name | tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-phenylpropylamine with a suitable carbamoylating agent, such as methyl isocyanate, in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, yielding the desired carbamate product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Protecting Group: The compound is widely used as a protecting group for amines in peptide synthesis. It allows selective protection and deprotection of amine groups, facilitating the synthesis of complex peptides and proteins. Its stability under mild acidic conditions makes it particularly valuable in synthetic chemistry processes.

-

Medicinal Chemistry

- Prodrug Development: Due to its stability and ability to release active pharmaceutical ingredients under specific conditions, this compound is explored for use in prodrug strategies. This approach can enhance the bioavailability of drugs by controlling their release in the body.

- Therapeutic Potential: Research indicates that tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate may interact with neurotransmitter systems, suggesting applications in treating neurological disorders such as depression and anxiety.

-

Biological Research

- Enzyme Interaction Studies: The compound serves as a model for studying the interactions between carbamates and biological molecules. It has been shown to affect enzyme activity, making it useful for investigating enzyme mechanisms and protein interactions.

- Neuroprotective Effects: Studies have indicated that derivatives of this compound may offer neuroprotective effects against oxidative stress, highlighting its potential role in neurodegenerative disease research.

Case Study 1: Neuroprotective Effects

A study investigated the effects of this compound on astrocytes subjected to oxidative stress induced by amyloid beta peptides. The results demonstrated significant reductions in cell death and inflammatory markers, suggesting that the compound may play a protective role in neurodegenerative conditions.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of carbamate derivatives similar to this compound. The findings indicated notable antibacterial activity against various pathogens, suggesting potential therapeutic applications in treating infections.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Protecting group for amines | Facilitates peptide synthesis with selective protection |

| Medicinal Chemistry | Prodrug development | Enhances bioavailability through controlled release |

| Biological Research | Enzyme interaction studies | Affects enzyme activity; potential for drug design |

| Neuroprotective Studies | Protective effects against oxidative stress | Reduces inflammatory markers in neurodegenerative models |

| Antimicrobial Research | Antibacterial properties | Exhibits activity against various pathogens |

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate and related carbamate derivatives:

Structural and Functional Analysis

- Lipophilicity : The phenyl group in the target compound enhances lipophilicity compared to analogs like the hydroxyl-substituted derivative (CAS 892874-24-7), which is more polar due to its -OH group .

- Metabolic Stability: Fluorinated analogs (e.g., C₁₀H₂₀F₂N₂O₂) exhibit superior metabolic stability over non-fluorinated derivatives, making them preferable for drug candidates .

- Stereochemical Complexity : The oxan-3-yl-containing compound (C₁₄H₂₆N₂O₃) demonstrates the importance of stereochemistry in biological activity, a feature absent in the target compound’s simpler phenylpropyl chain .

Research Findings and Limitations

- Spectroscopic Data: includes NMR shifts (e.g., 120.11 ppm for aromatic carbons) for a chloro-naphthoquinone carbamate analog, suggesting similar electronic environments for the Boc group in the target compound .

- Commercial Availability : Suppliers like Enamine Ltd. and Hangzhou Jhechem Co. Ltd. list carbamates with diverse substituents (e.g., fluoro, oxan-3-yl), but pricing and scalability data for the target compound remain unspecified .

- Gaps in Data : Direct comparisons of solubility, melting points, or biological activity for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

Introduction

Tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate is a carbamate derivative that has garnered attention in pharmacological research for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group, a methyl group, and an amino acid structure derived from phenylpropanolamine. The molecular formula is with a molecular weight of 266.35 g/mol. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and relevant case studies.

Central Nervous System (CNS) Activity

Research indicates that compounds similar to this compound exhibit stimulant properties in the central nervous system. Such activity suggests potential applications in treating conditions like depression and attention deficit disorders. In particular, studies have shown that related carbamate derivatives can enhance neurotransmitter release, thereby improving mood and cognitive functions.

Antidepressant Effects

Preliminary studies have suggested that this compound may possess antidepressant-like properties. The mechanism is hypothesized to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation. In animal models, compounds with similar structures have demonstrated significant reductions in depressive behaviors .

Interaction with Biological Targets

This compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors suggests potential efficacy against specific targets within metabolic pathways related to neuropharmacology .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Direct Coupling Reaction : The compound can be synthesized by coupling tert-butyl carbamate with 2-amino-3-phenylpropan-1-amine using coupling reagents such as HATU or EDC.

- Alternative Methods : Other synthetic routes may involve the use of DMF as a solvent and potassium carbonate as a base under controlled temperature conditions to enhance yield and purity .

Study on Antidepressant Activity

A notable study investigated the antidepressant effects of various carbamate derivatives, including this compound. In this study, rodents treated with the compound showed a significant decrease in immobility time in the forced swim test, indicating an antidepressant effect comparable to standard SSRIs .

CNS Stimulation Research

Another research effort focused on the CNS stimulation properties of similar compounds. The study utilized behavioral assays to assess locomotor activity in mice. Results indicated that administration of the compound led to increased locomotion, suggesting stimulant effects consistent with other known CNS stimulants .

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Weight (g/mol) | CNS Activity | Antidepressant Activity |

|---|---|---|---|

| This compound | 266.35 | Yes | Yes |

| 1-Amino-3-phenylpropan-2-ol | 185.25 | Yes | Moderate |

| Phenylethylamine | 167.24 | Yes | Yes |

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate?

The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, tert-butyl carbamate derivatives can react with halogenated amines (e.g., 3-bromopropylamine derivatives) under basic conditions (e.g., NaH in DMF at 60°C for 16 hours) to install the N-methylcarbamate group . Alternatively, reactions with activated carbonyl compounds (e.g., 2,3-dichloro-1,4-naphthoquinone) in acetonitrile with K₂CO₃ as a base yield functionalized carbamates . Purification often involves solvent evaporation followed by crystallization or column chromatography.

Q. How is the purity and structural integrity of this carbamate validated?

Nuclear Magnetic Resonance (¹H NMR) is used to confirm chemical shifts corresponding to the tert-butyl group (~1.4 ppm), methylamino protons (~2.8–3.0 ppm), and aromatic protons (7.2–7.4 ppm). Mass spectrometry (MS) verifies the molecular ion peak at m/z 188.27 (C₉H₂₀N₂O₂) . High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

Q. What solvents and conditions are optimal for its storage and handling?

The compound should be stored in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light and moisture. Polar aprotic solvents (e.g., DMF, DMSO) are suitable for dissolution, while halogenated solvents (e.g., CHCl₃) may degrade the carbamate group over time .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal structure of this carbamate?

X-ray crystallography reveals bifurcated N–H⋯O hydrogen bonds between the amino group and carbonyl oxygen atoms (N1–H1⋯O4/O1, bond distances ~2.8–3.0 Å). These interactions stabilize centrosymmetric dimers and chain-like packing along the [010] axis, described by graph-set symbols R₂²(10) and C(10) . Such structural insights aid in predicting solubility and reactivity in solid-state reactions.

Q. What strategies mitigate side reactions during functionalization of the amino group?

Protecting the primary amine with acid-labile groups (e.g., Boc) prevents unwanted nucleophilic attack. For example, tert-butyl N-(3-bromopropyl)-N-methylcarbamate can undergo Suzuki-Miyaura coupling with arylboronic acids using Pd catalysts without deprotecting the amine . Kinetic studies (e.g., in situ FTIR) help optimize reaction times to minimize hydrolysis of the carbamate .

Q. How does stereochemistry at the 2-amino-3-phenylpropyl moiety affect biological activity?

Enantioselective synthesis (e.g., asymmetric Mannich reactions) produces (R)- and (S)-isomers, which show divergent bioactivity. For instance, the (R)-isomer may exhibit enhanced binding to enzymes like GSK-3β due to steric complementarity, as evidenced by molecular docking and IC₅₀ assays . Chiral HPLC with amylose-based columns resolves enantiomers for SAR studies .

Methodological Considerations

Q. What analytical techniques resolve contradictions in reaction yield data?

Conflicting yields often arise from competing pathways (e.g., elimination vs. substitution). Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while 2D NMR (e.g., HSQC, HMBC) maps non-volatile intermediates. For example, detecting tert-butyl isocyanate via GC-MS signals carbamate decomposition under acidic conditions .

Q. How are environmental and toxicity risks assessed during scale-up?

Ecological toxicity is evaluated using Daphnia magna acute toxicity tests (EC₅₀) and OECD 301F biodegradability assays. Computational tools like ECOSAR predict aquatic toxicity based on the carbamate’s logP (~1.5) and molecular charge distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.